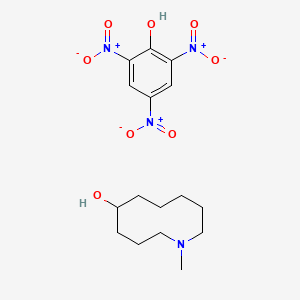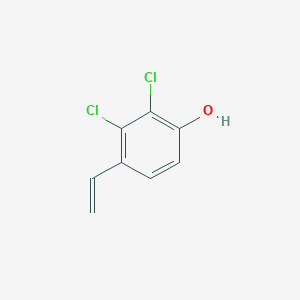
2,3-Dichloro-4-ethenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-4-ethenylphenol is an organic compound characterized by the presence of two chlorine atoms, an ethenyl group, and a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethenylphenol typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 4-ethenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. This includes the initial formation of 4-ethenylphenol followed by chlorination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-4-ethenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding hydroquinones.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Amino or thiol-substituted phenols
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4-ethenylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its reactive phenol group
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-4-ethenylphenol involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved include oxidative stress induction and disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenol: Similar in structure but lacks the ethenyl group.
2,3-Dichlorophenol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Ethenylphenol: Lacks the chlorine atoms, resulting in different chemical properties.
Uniqueness: The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs .
Eigenschaften
CAS-Nummer |
61482-57-3 |
|---|---|
Molekularformel |
C8H6Cl2O |
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
2,3-dichloro-4-ethenylphenol |
InChI |
InChI=1S/C8H6Cl2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2 |
InChI-Schlüssel |
ZKWMNZRMWAYCIN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=C(C=C1)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



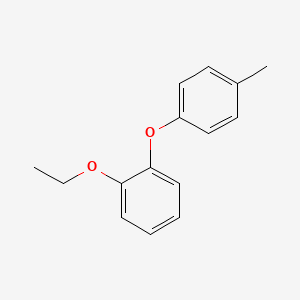
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
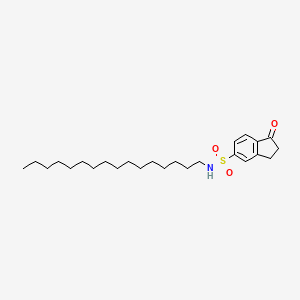
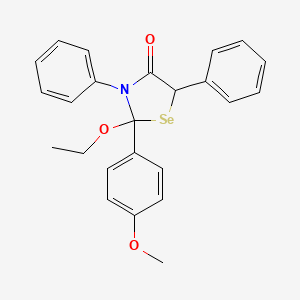


![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
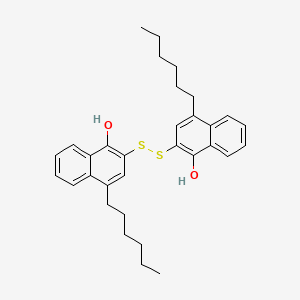
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)

